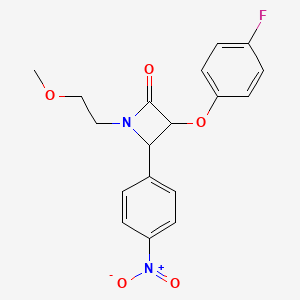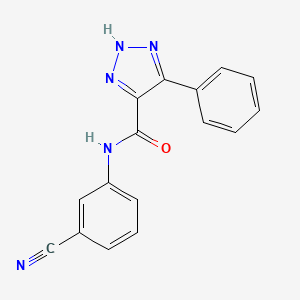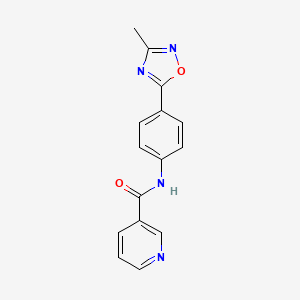
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one, also known as FNAA, is a synthetic compound that belongs to the class of azetidinones. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FNAA has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one is not fully understood. However, it is believed that 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and physiological effects:
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to inhibit the growth of various cancer cell lines. 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells. 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one has also been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.
実験室実験の利点と制限
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one has also been shown to exhibit potent pharmacological effects, which makes it an ideal compound for studying the mechanism of action and biochemical and physiological effects. However, 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one also has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its pharmacological effects.
将来の方向性
There are several future directions for the study of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one. One potential direction is to study the pharmacokinetics and pharmacodynamics of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one in vivo. Another potential direction is to study the potential of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one as a cancer chemotherapeutic agent in animal models. Additionally, the development of novel analogs of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one may lead to the discovery of more potent and selective compounds.
合成法
The synthesis of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one involves the reaction of 4-fluorophenol, 2-methoxyethylamine, 4-nitrobenzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a multicomponent reaction, which results in the formation of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one. The synthesis of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one has been optimized to yield high purity and yield.
科学的研究の応用
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities. 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one has also been studied for its potential as a cancer chemotherapeutic agent. 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
3-(4-fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c1-25-11-10-20-16(12-2-6-14(7-3-12)21(23)24)17(18(20)22)26-15-8-4-13(19)5-9-15/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHVWPYMSZGGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2634667.png)
![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2634668.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2634670.png)


![Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)



![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634684.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)
![Ethyl 5-[(2-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634688.png)